Vincaminoreine

Description

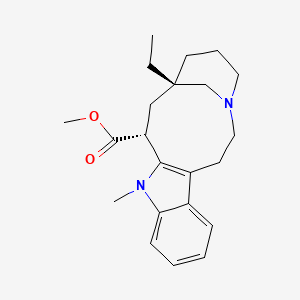

Structure

3D Structure

Properties

CAS No. |

2411-51-0 |

|---|---|

Molecular Formula |

C22H30N2O2 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

methyl (13R,15S)-15-ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C22H30N2O2/c1-4-22-11-7-12-24(15-22)13-10-17-16-8-5-6-9-19(16)23(2)20(17)18(14-22)21(25)26-3/h5-6,8-9,18H,4,7,10-15H2,1-3H3/t18-,22+/m1/s1 |

InChI Key |

AULRJVXQWYCCSG-GCJKJVERSA-N |

Isomeric SMILES |

CC[C@@]12CCCN(C1)CCC3=C([C@@H](C2)C(=O)OC)N(C4=CC=CC=C34)C |

Canonical SMILES |

CCC12CCCN(C1)CCC3=C(C(C2)C(=O)OC)N(C4=CC=CC=C34)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Vincaminoreine

Enzymatic Transformations in Vincaminoreine Biosynthesis

Regiospecificity and Substrate Versatility of Biosynthetic Enzymes

The structural diversification of MIAs, including the formation of this compound, is heavily reliant on the activity of modifying enzymes, particularly those from the cytochrome P450 monooxygenase (CYP) family. patsnap.comresearchgate.net These enzymes exhibit remarkable regiospecificity, targeting specific atoms on a molecule for modification, and substrate versatility, allowing them to act on a range of different but structurally related compounds.

In Vinca minor, two such enzymes have been identified and characterized as crucial for the late-stage modifications of aspidosperma and akuammiline (B1256633) type alkaloids: VmV10H and VmPs10H . patsnap.comnih.gov

This compound/pericyclivine 10-hydroxylase (VmV10H): This enzyme demonstrates significant substrate promiscuity. researchgate.net Its primary function is catalyzing the hydroxylation at the C10 position of the indole (B1671886) ring on structurally diverse MIAs. patsnap.comnih.gov When expressed in yeast, VmV10H was shown to oxidize not only this compound but also other alkaloids with different structural backbones. researchgate.net Homology modeling and substrate docking studies suggest a conserved mechanism for this C10 hydroxylation across its various substrates, where the indole H10 is positioned perfectly near the CYP's heme-bound ferryl-oxo group for the reaction to occur. researchgate.netnih.gov

Pseudoakuammigine 10-hydroxylase (VmPs10H): In contrast to the broad activity of VmV10H, VmPs10H shows a more specialized, though still versatile, function. patsnap.com It preferentially catalyzes the C10 hydroxylation of akuammiline type MIAs. nih.gov Research shows it has the highest activity with pseudoakuammigine, followed by picrinine (B199341) and strictamine. researchgate.netresearchgate.net

The regiospecificity of both enzymes is consistently directed towards the C10 position of the indole nucleus, a key modification in the biosynthesis of many complex alkaloids. patsnap.comresearchgate.net This specificity is highlighted by mass spectrometry (MS/MS) analysis, which shows a characteristic mass shift in the indole-derived fragment ion (from m/z 144 to m/z 160) after the enzyme-catalyzed hydroxylation, confirming the position of the modification. researchgate.net

| Substrate | Alkaloid Class | Observed Reaction |

|---|---|---|

| This compound | Aspidosperma | C10-Hydroxylation |

| Pericyclivine | Sarpagan/Akuammiline related | C10-Hydroxylation |

| Apparicine | Apparicine | Hydroxylation |

| Akuammidine | Sarpagan/Akuammiline related | Hydroxylation |

| Substrate | Alkaloid Class | Relative Activity (%) |

|---|---|---|

| Pseudoakuammigine | Akuammiline | 100 |

| Picrinine | Akuammiline | 34.2 |

| Strictamine | Akuammiline | 13.5 |

Data derived from product peak areas in yeast biotransformation reactions. researchgate.netresearchgate.net

Metabolic Engineering Approaches for Enhanced Alkaloid Diversification

Metabolic engineering involves optimizing genetic and regulatory processes within cells to increase the production of specific substances. wikipedia.org The discovery and characterization of biosynthetic enzymes like VmV10H and VmPs10H provide a significant expansion of the "enzymatic toolkit" available for synthetic biology and metabolic engineering of MIAs. patsnap.comnih.gov

The key strategies for enhanced alkaloid diversification using these enzymes include:

Heterologous Expression: The genes encoding VmV10H and VmPs10H can be introduced into microbial hosts (like yeast) or other plants. nih.gov These hosts can be engineered to produce precursor molecules, which are then modified by the newly introduced enzymes. This approach allows for the production of complex alkaloids outside of their native plant, which may be difficult to cultivate. nih.gov

Combinatorial Biosynthesis: The substrate promiscuity of enzymes like VmV10H is particularly valuable. researchgate.net By introducing this enzyme into an engineered host that produces a range of different MIA precursors, it's possible to generate a library of novel hydroxylated alkaloids that may not exist in nature. This combinatorial approach can rapidly generate chemical diversity for drug discovery programs.

Pathway Reconstruction: A deeper understanding of the biosynthetic pathway allows scientists to reconstruct it in a heterologous host. By expressing a series of genes from the MIA pathway, including the versatile hydroxylases, it is possible to produce specific high-value compounds. For example, the discovery of VmV10H and VmPs10H provides tools for the metabolic engineering of akuammine, a µ-opioid receptor agonist with analgesic properties. patsnap.comnih.gov

The ultimate goal of these metabolic engineering efforts is to create robust and efficient biological systems for the sustainable and cost-effective production of valuable pharmaceutical compounds and to generate novel derivatives with improved therapeutic properties. wikipedia.orgnih.gov

Synthetic Chemistry of Vincaminoreine

Total Synthesis Strategies for dl-Vincaminoreine

The total synthesis of racemic (dl)-vincaminoreine has been achieved as part of broader synthetic campaigns targeting various monomeric Vinca alkaloids. These strategies often leverage common intermediates to access a range of related natural products.

Historical Developments in Monomeric Vinca Alkaloid Synthesis

The history of Vinca alkaloid synthesis is marked by elegant and innovative strategies that have significantly contributed to the field of organic synthesis. nih.gov A landmark achievement was the first total synthesis of aspidospermidine (B1197254) by Stork in 1963, which introduced a key tricyclic ketone intermediate. chemrxiv.orgnih.gov This intermediate, often referred to as Stork's ketone, became a cornerstone for many subsequent formal syntheses of Aspidosperma alkaloids. nih.govacs.org The general approach involved the late-stage introduction of the indole (B1671886) moiety onto the pre-constructed tricyclic core, a strategy that many research groups have since adopted and modified. nih.govnih.govacs.org

Early synthetic work by research groups like Kutney and Kuehne laid the groundwork for accessing a variety of monomeric Vinca alkaloids, including dl-vincaminoreine. bac-lac.gc.cagoogle.comacs.org The Kutney group, for instance, developed a versatile synthetic scheme that allowed for the synthesis of dl-vincadine, dl-vincaminoreine, dl-vincaminorine, and dl-vincadifformine, among others. bac-lac.gc.caacs.orgnuph.edu.ua A key reaction in their approach was a transannular cyclization, which proved highly effective for creating the characteristic pentacyclic structure of the Vinca and Aspidosperma families. bac-lac.gc.ca This work demonstrated that dl-vincaminoreine could be readily accessed from the synthetic intermediate dl-vincadine. bac-lac.gc.ca

Comparative Analysis of Diverse Synthetic Routes and Methodologies

The total synthesis of dl-vincaminoreine is often embedded within strategies aimed at producing a range of related alkaloids. A prominent example is the work of James P. Kutney and his collaborators, which illustrates a divergent approach. bac-lac.gc.caacs.org

Kutney's Divergent Synthesis:

Kutney's strategy centered on the construction of a nine-membered ring containing an indole nucleus, which serves as a versatile precursor. bac-lac.gc.ca The synthesis of dl-vincaminoreine was achieved as an extension of the synthesis of dl-vincadine. bac-lac.gc.ca

The key steps involved:

Formation of a Tetracyclic Lactam: Reaction of tryptamine (B22526) with an appropriate aldehydo-ester yields a tetracyclic lactam intermediate. bac-lac.gc.ca

Generation of a Nine-Membered Ring: The lactam is reduced, and subsequent functional group manipulations lead to a crucial intermediate containing the nine-membered ring characteristic of quebrachamine-type alkaloids. bac-lac.gc.cacuni.cz

Synthesis of dl-Vincadine: This intermediate is then converted to dl-vincadine. bac-lac.gc.ca

Conversion to dl-Vincaminoreine: dl-Vincadine is transformed into dl-vincaminoreine. bac-lac.gc.ca

Transannular Cyclization: Further reaction of vincaminoreine via transannular cyclization yields minovine (B1217100), demonstrating the versatility of the intermediate for accessing the pentacyclic Aspidosperma core. bac-lac.gc.caacs.org

This approach highlights the strategic use of a common intermediate (dl-vincadine) to access multiple target molecules, including dl-vincaminoreine and dl-minovine. bac-lac.gc.ca

| Synthetic Route | Key Precursor | Key Transformation(s) | Target Alkaloids |

| Kutney et al. | Tetracyclic lactam from tryptamine | Formation of a nine-membered ring; Transannular cyclization | dl-Vincadine, dl-Vincaminoreine, dl-Minovine, dl-Vincadifformine |

Formal Synthesis and Stereoselective Approaches to Related Aspidosperma Alkaloids

While direct total syntheses of this compound are part of larger synthetic efforts, the field is rich with formal and stereoselective syntheses of closely related Aspidosperma alkaloids. A formal synthesis is one that produces a known intermediate that has previously been converted to the final natural product. Many of these formal syntheses target the classic tricyclic ketone intermediate from Stork's synthesis of aspidospermine. nih.govacs.org

For example, a concise formal synthesis of (±)-aspidospermidine was achieved by intercepting Stork's intermediate, synthesized in just six steps from 1,3-cyclohexanedione. researchgate.net Another approach involved an intramolecular [3+2] cycloaddition of a 2-azapentadienyllithium to efficiently prepare a diastereomer of Stork's intermediate, completing a formal synthesis of (±)-aspidospermidine, (±)-aspidospermine, and (±)-quebrachamine. nih.govacs.org

Recent advancements have focused on enantioselective and stereoselective methods. nih.gov Soós and co-workers developed a stereoselective synthesis of the Aspidosperma tricyclic ketone core, which they used for concise syntheses of (−)-minovincine and (−)-aspidofractinine. nih.govacs.orgresearchgate.net Their strategy employed a reductive interrupted Fischer indolization process, showcasing a modern approach to assembling the complex pentacyclic framework. nih.govacs.org Movassaghi and colleagues developed a highly enantio- and diastereoselective route based on a transannular spirocyclization of a nine-membered lactam precursor, leading to the synthesis of alkaloids like (−)-mehranine. nih.gov

Methodological Advancements in Indole Alkaloid Construction

The pursuit of Vinca and Aspidosperma alkaloids has spurred significant innovation in synthetic methodology, particularly in the construction of indole-containing scaffolds. capes.gov.br Modern synthetic chemistry has moved towards developing more efficient, scalable, and divergent strategies. nih.govacs.org

Key areas of advancement include:

Cascade Reactions: Strategies employing cascade reactions have become powerful tools for rapidly building molecular complexity from simple starting materials. researchgate.netacs.org These reactions, where multiple bonds are formed in a single operation, can significantly shorten synthetic sequences. nih.gov

Catalysis: The development of new catalytic methods, including organocatalysis and photoredox catalysis, has provided novel and efficient ways to construct and functionalize the indole alkaloid core. acs.orgoup.com For instance, visible-light-driven photoredox catalysis has enabled unusual reaction pathways, such as triggering cascade reactions from a sulfonamide N–H bond to build complex alkaloid cores. acs.org

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials. mdpi.com

Divergent Synthesis: Modern strategies often focus on creating a common intermediate that can be converted into a wide variety of natural products, maximizing efficiency. chemrxiv.orgacs.org A recent example demonstrated the synthesis of 29 different indole alkaloids from a common intermediate, showcasing the power of this approach. acs.org

New Ring-Forming Reactions: The development of novel cyclization reactions continues to be a major focus. This includes methods like the intramolecular [3+2] cycloaddition of 2-azapentadienyllithiums and Brønsted acid-activated imide carbonyl cyclizations to form key heterocyclic rings. nih.govrsc.org

These advancements are not only crucial for the synthesis of this compound and its relatives but also provide a powerful toolbox for organic chemists to access new and structurally diverse molecules. researchgate.net

Molecular Mechanisms of Action and Biological Interactions

Enzymatic Inhibition Studies

Enzymatic inhibition studies are crucial for elucidating the biochemical pathways through which a compound exerts its effects. For Vincaminoreine, research has centered on its potential to inhibit cholinesterases, a class of enzymes vital for nerve function.

This compound has been evaluated for its ability to inhibit human butyrylcholinesterase (hBuChE), an enzyme that plays a role in cholinergic neurotransmission. plazi.org In advanced stages of Alzheimer's disease, the activity of hBuChE is known to increase, making it a relevant therapeutic target. nih.govnih.gov

The inhibitory potency of this compound against hBuChE has been quantified using the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. In in-vitro assays, this compound demonstrated hBuChE inhibition with an IC50 value of 8.71 ± 0.49 μM. plazi.org This places it as an inhibitor with activity in the single-digit micromolar range. plazi.org When compared with other alkaloids isolated from Vinca minor, this compound showed notable, though not the most potent, inhibitory capacity. plazi.org For instance, vincorine displayed a similar inhibition level with an IC50 of 9.75 ± 0.45 μM, while another structurally simpler indole (B1671886) alkaloid, (-)-2-ethyl-3[2-(3-ethylpiperidinyl)-ethyl]-1H-indole, was found to be a more potent inhibitor with an IC50 value of 0.650 ± 0.16 μM. plazi.org

hBuChE Inhibition by Vinca minor Alkaloids

| Compound | IC50 Value (μM) |

|---|---|

| This compound | 8.71 ± 0.49 |

| Vincorine | 9.75 ± 0.45 |

| (-)-2-ethyl-3[2-(3-ethylpiperidinyl)-ethyl]-1H-indole | 0.650 ± 0.16 |

To fully understand how an inhibitor interacts with an enzyme, kinetic studies are performed. These studies can determine the mode of inhibition—whether it is competitive, non-competitive, uncompetitive, or a mixed type. mdpi.com This is typically achieved by measuring reaction rates at various concentrations of both the substrate and the inhibitor. mdpi.comcuni.cz Graphical representations like Lineweaver-Burk plots are then used to visualize the data and determine kinetic parameters such as the inhibition constant (Ki). mdpi.com

While this compound has been identified as an hBuChE inhibitor, detailed kinetic studies to determine its specific mode of inhibition and its Ki value are not currently available in the scientific literature. However, such studies have been performed on other potent hBuChE inhibitors isolated from Vinca minor. cuni.cz For the highly active compound (-)-2-ethyl-3[2-(3-ethylpiperidinyl)-ethyl]-1H-indole, kinetic analysis revealed a reversible competitive binding mode to the active site of hBuChE. cuni.cz

Human Butyrylcholinesterase (hBuChE) Inhibition Potential

Investigation of Specific Molecular Targets and Binding Dynamics

To visualize the interaction between a compound and its protein target at the atomic level, computational methods like molecular docking are widely employed. nih.govugr.es This technique predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. ugr.es

For this compound, specific molecular docking studies detailing its binding dynamics within the active site of human butyrylcholinesterase have not been reported. In silico studies on other inhibitors have identified key amino acid residues within the hBuChE active site, such as Trp82 and Asp70, that are crucial for ligand binding and stabilization. ugr.es Docking simulations for other alkaloids from Vinca minor have been performed to elucidate their binding modes, but this level of detail is pending for this compound. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential in medicinal chemistry for identifying the chemical features of a molecule that are responsible for its biological effects. nih.gov By comparing the activities of structurally related compounds, researchers can deduce which functional groups or structural motifs are key for activity. heraldopenaccess.usnih.gov

The analysis of alkaloids from Vinca minor provides preliminary insights into the SAR for hBuChE inhibition. This compound belongs to the quebrachamine-type of monoterpene indole alkaloids, characterized by a specific nine-membered ring fused to an indole core. cuni.cz The presence of this complex scaffold appears to be compatible with inhibitory activity against hBuChE, as both this compound and the structurally related vincorine exhibit inhibition in the micromolar range. plazi.org

However, the significantly higher potency of the structurally simpler alkaloid, (-)-2-ethyl-3[2-(3-ethylpiperidinyl)-ethyl]-1H-indole, suggests that the entire complex pentacyclic structure of this compound may not be essential for hBuChE inhibition. plazi.org It indicates that a simpler indole core with appropriate side chains can achieve strong binding to the enzyme's active site. Further research, including the synthesis and testing of analogues, would be necessary to precisely map the key structural moieties of this compound responsible for its hBuChE inhibitory activity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models from Molecular Descriptors

The foundation of any QSAR model is the generation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. researchgate.netunimib.it For this compound, a diverse set of descriptors would be calculated to represent its complex structure. These descriptors fall into several categories:

Constitutional Descriptors (1D): These are the most basic descriptors and include molecular weight, the number of atoms of each element, number of bonds (single, double, aromatic), and counts of specific functional groups. talete.mi.it

Topological Descriptors (2D): These descriptors describe the connectivity of atoms within the molecule, reflecting its size, shape, and degree of branching. Examples include connectivity indices and topological polar surface area (TPSA).

Geometrical Descriptors (3D): These descriptors require the 3D structure of the molecule and describe its spatial arrangement. They include information on molecular surface area, volume, and shape.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and partial charges on atoms. researchgate.net

Once a comprehensive set of descriptors is calculated for a series of related compounds (ideally including this compound and its analogues with known activities), statistical methods are used to build a predictive model. The goal is to select a subset of descriptors that best correlates with the observed biological activity. cresset-group.com The resulting mathematical equation forms the QSAR model, which can then be used to predict the activity of new, untested compounds. wikipedia.org

A hypothetical QSAR model for this compound could take the general form:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The quality and predictive power of the model are assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of molecules. researchgate.net

A study on vinblastine (B1199706) analogues, which share a structural relationship with this compound, suggested that the presence of electron-withdrawing groups and the absence of hydrogen bond donors in certain aliphatic regions could enhance biological activity. uah.es A similar approach for this compound would identify key structural features that modulate its specific biological actions.

Table 1: Representative Molecular Descriptors for QSAR Analysis

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic molecular composition and size. |

| Topological | Wiener Index, Randić Index, TPSA | Atomic connectivity, branching, and polarity. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic distribution and reactivity. |

Computational Approaches in QSAR Analysis

The development of a robust QSAR model for this compound would rely on a variety of computational techniques. springernature.com The process typically involves several key steps:

Data Set Preparation: A crucial first step is to compile a dataset of molecules with their corresponding, accurately measured biological activities. For a reliable model, this dataset should be as large and structurally diverse as possible.

Molecular Structure Optimization: The 2D structures of the compounds are converted into 3D models. The geometry of these structures is then optimized using molecular mechanics or quantum mechanics methods to find the most stable conformation.

Descriptor Calculation: Specialized software is used to calculate a wide array of molecular descriptors for each molecule in the dataset.

Model Building: Various statistical and machine learning algorithms are employed to establish the relationship between the descriptors and the biological activity. Common methods include:

Multiple Linear Regression (MLR): A statistical method that creates a linear equation to predict the activity based on the selected descriptors. cresset-group.com

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and they are correlated with each other.

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships between structure and activity. springernature.com

Model Validation: This is a critical step to ensure that the model is not only descriptive but also predictive. Statistical metrics such as the coefficient of determination (R²), the cross-validated R² (Q²), and the predictive R² for an external test set are calculated to assess the model's robustness and predictive power. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational approaches that could be applied to this compound. mdpi.com These methods analyze the steric and electrostatic fields surrounding the aligned molecules in the dataset to create a 3D map that visualizes regions where changes in these properties would increase or decrease biological activity. This provides intuitive, graphical insights for designing more potent analogues.

Table 2: Computational Tools in a Typical QSAR Workflow

| Workflow Step | Computational Tools/Software | Purpose |

|---|---|---|

| Structure Drawing & Cleaning | ChemDraw, MarvinSketch | Create and standardize 2D molecular structures. |

| 3D Structure Generation & Optimization | LigPrep, OpenBabel | Generate 3D conformers and optimize their geometry. |

| Descriptor Calculation | DRAGON, PaDEL-Descriptor | Calculate a wide range of molecular descriptors. |

| Model Building & Validation | R, Scikit-learn, SYBYL, MOE | Apply statistical and machine learning algorithms to build and validate the QSAR model. |

Advanced Analytical and Spectroscopic Characterization of Vincaminoreine

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is fundamental to the study of Vincaminoreine, enabling its separation from a multitude of other alkaloids present in its natural source, Vinca minor. researchgate.net The choice of chromatographic technique is dictated by the analytical objective, whether for initial isolation, purity verification, or quantitative analysis.

Liquid Chromatography-Mass Spectrometry, particularly in its tandem configuration (LC-MS/MS), stands as a powerful tool for the analysis of this compound. researchgate.neteag.com This technique combines the potent separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. wikipedia.org In the analysis of total alkaloids from Vinca minor, LC-MS/MS is employed to resolve the complex mixture and identify individual components, including this compound. researchgate.net

The method is particularly adept at differentiating this compound from its stereoisomers. For instance, this compound and its epimer, vincaminorine, exhibit identical mass-to-charge ratios and fragmentation patterns in their MS/MS spectra. researchgate.net Therefore, chromatographic separation is essential to distinguish between them, with the two compounds showing different retention times. researchgate.net While specific validated methods for this compound quantification are not widely published, protocols for similar Vinca alkaloids like vincristine (B1662923) and vinflunine (B192657) demonstrate the technique's capabilities. nih.govnih.gov These methods typically involve reverse-phase chromatography and detection via electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.govnih.govbioxpedia.com

Table 1: Representative Parameters for LC-MS/MS Analysis of Vinca Alkaloids This table is illustrative, based on established methods for similar compounds.

| Parameter | Description |

| Chromatography | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C8 or C18 stationary phase (e.g., ODS-3, 5 µm) nih.gov |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) nih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode |

| Mass Analyzer | Triple Quadrupole (QqQ) eag.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for identification |

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique that has been applied in the analysis of alkaloid-containing fractions from Vinca species. gbif.orgresearchgate.net This method separates compounds based on their volatility and polarity after they are vaporized and passed through a capillary column with an inert carrier gas. etamu.edu Following separation, the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, providing both identification and quantification. etamu.edu GC-MS has been utilized in studies of Vinca minor to analyze fractions containing this compound and vincorine. gbif.org The technique is often used alongside other spectroscopic methods to achieve comprehensive structural elucidation. cuni.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of this compound. researchgate.netcuni.cz This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. azooptics.comnumberanalytics.comslideshare.net Both one-dimensional (1D), such as ¹H and ¹³C NMR, and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are employed to piece together the complete molecular architecture. researchgate.net The chemical shifts, coupling constants, and correlations observed in these spectra allow for the precise assignment of every proton and carbon atom in the structure. ox.ac.uk

Research findings confirm the structure of this compound through comprehensive 1D and 2D NMR analyses, with chemical shift data aligning with established literature values. researchgate.netresearchgate.net

Table 2: ¹H and ¹³C NMR Chemical Shift Data for this compound (Data sourced from a study on V. minor alkaloids) researchgate.net

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| 2 | 59.9 | 3.65 (s) |

| 3 | 52.3 | 2.59, 2.75 (m) |

| 5 | 53.0 | 3.19, 3.49 (m) |

| 6 | 20.3 | 1.89, 2.02 (m) |

| 7 | 109.8 | - |

| 8 | 129.4 | - |

| 9 | 118.0 | 7.08 (d, 7.3) |

| 10 | 119.5 | 7.14 (t, 7.3) |

| 11 | 121.7 | 6.78 (t, 7.3) |

| 12 | 109.9 | 6.72 (d, 7.3) |

| 13 | 143.6 | - |

| 14 | 31.0 | 1.35, 2.05 (m) |

| 15 | 32.7 | 2.00 (m) |

| 16 | 79.5 | 3.89 (s) |

| 17 | - | 3.70 (s) |

| 18 | 7.6 | 0.59 (t, 7.4) |

| 19 | 29.3 | 1.55 (m) |

| 20 | 50.8 | - |

| 21 | 63.3 | 3.82 (q, 6.9) |

| N1-CH₃ | 36.3 | 2.67 (s) |

| C=O | 173.3 | - |

A critical aspect of structural elucidation for complex natural products is the determination of their stereochemistry. For this compound, ¹H NMR spectroscopy is pivotal in confirming its specific spatial arrangement. researchgate.net Notably, the chemical shift of the proton at the C16 position is a definitive marker for its stereoconfiguration. The signal for the H16 proton in this compound appears at approximately 3.89 ppm. researchgate.net This downfield shift is characteristic of the 16R stereochemistry, which clearly distinguishes it from its 16-epimer, vincaminorine, where the corresponding proton signal is observed at a significantly different chemical shift of 6.2 ppm. researchgate.netresearchgate.net

Application of Hyphenated Analytical Techniques (e.g., LC-MS-NMR)

The analysis of complex mixtures, such as plant extracts, benefits immensely from hyphenated techniques that couple multiple analytical instruments. The combination of Liquid Chromatography, Mass Spectrometry, and NMR spectroscopy (LC-MS-NMR) represents a particularly powerful triad (B1167595) for natural product discovery. unl.eduiosrphr.org This approach leverages the separation power of LC with the complementary structural information provided by MS and NMR.

In this setup, LC separates the components of the mixture. The effluent can be split, with a portion directed to the MS for rapid detection of molecular weights and another portion sent to the NMR for detailed structural analysis, often in a stop-flow mode for enhanced sensitivity. This integrated approach is invaluable for characterizing alkaloids like this compound directly from their biological matrix. nih.gov It overcomes the limitations of individual techniques; for example, MS can identify the mass of an analyte, but NMR is required to differentiate between isomers, while NMR can elucidate a structure but may not detect functional groups without protons (e.g., a sulfate (B86663) conjugate), which are readily observed by MS.

High-Throughput Analytical Methodologies for Complex Matrices

The analysis of this compound within complex matrices such as plant tissues, plasma, or urine necessitates robust analytical methods that are both sensitive and efficient. wiley.comeurachem.org Modern high-throughput methodologies are being developed to minimize extensive sample preparation and accelerate analysis times. chromatographyonline.com

One such approach is Acoustic Ejection Mass Spectrometry (AEMS), a novel technology that can directly analyze samples from multi-well plates without a chromatographic separation step, offering a significant increase in throughput. nih.gov For methods retaining chromatography, the use of specialized columns like Restricted Access Media (RAM) can be employed. RAM columns perform an online sample cleanup by allowing small molecules like this compound to be retained and analyzed while excluding large interfering biomolecules (e.g., proteins), which are washed to waste. chromatographyonline.com This technique can be coupled directly with LC-MS/MS, enabling the direct injection of complex samples like plasma and facilitating ultratrace analysis through the concentration of the analyte over multiple injections. chromatographyonline.com Combining various chromatographic and ionization techniques, such as reversed-phase and hydrophilic interaction liquid chromatography with different ionization sources, can also maximize the number of compounds identified in a single complex sample. chromatographytoday.com

Computational Chemistry and Molecular Modeling of Vincaminoreine

Computational chemistry and molecular modeling have become indispensable tools in the study of complex natural products like vincaminoreine. These in silico methods provide profound insights into the molecular properties, biosynthetic pathways, and potential biological interactions of such compounds, complementing experimental research.

In Vitro and in Silico Mechanistic Research Models for Vincaminoreine Studies

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are fundamental tools for evaluating the activity and response of living cells to therapeutic compounds. accelevirdx.com These functional assays offer direct insights into how a compound affects cellular processes and are essential for determining the mechanism of action. accelevirdx.com In the study of Vincaminoreine and related alkaloids from Vinca minor, cell-based assays have been crucial for screening and identifying biological activity. cuni.czthieme-connect.com

Research has utilized these assays to test a panel of isolated alkaloids for their inhibitory effects on enzymes implicated in neurodegenerative conditions, such as Alzheimer's disease. cuni.cznih.gov Specifically, alkaloids were screened for their ability to inhibit human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE). cuni.czgbif.org While the tested alkaloids, including this compound, were found to be inactive against hAChE, several demonstrated a promising capacity to inhibit hBuChE. cuni.czgbif.org this compound, along with the related alkaloid vincorine, showed inhibition potential against hBuChE in the single-digit micromolar range. thieme-connect.comgbif.org Such assays provide a biologically relevant context for initial drug discovery and for validating signaling pathways and mechanisms of action. tandfonline.comnaturalproducts.netkcasbio.com

Enzyme kinetic studies are performed to understand the rate of enzymatic reactions and how compounds can influence these rates. bioninja.com.au This is critical for characterizing the potency and mechanism of enzyme inhibitors. researchgate.net For this compound, its inhibitory activity against hBuChE was quantified using an in vitro assay, yielding a specific IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. cuni.czgbif.org This provides a quantitative measure of the compound's potency.

While a more detailed kinetic analysis to determine the type of inhibition (e.g., competitive, non-competitive) was performed on a more potent compound from the same study, the IC50 value for this compound provides foundational data for its interaction with hBuChE. cuni.czgbif.org

| Compound | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| This compound | hBuChE | 8.71 ± 0.49 µM | gbif.org |

In Silico Models for Predicting Mechanistic Activity

In silico models, which are computational methods, offer a rapid and cost-effective alternative to physical experiments for predicting the properties and biological activities of chemical substances. nih.govnews-medical.net These models, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to simulate the interaction between a small molecule like this compound and its protein target. gbif.orgnews-medical.net This approach is valuable for understanding binding mechanisms and for guiding the development of more potent and selective compounds. researchgate.net

Predictive modeling plays a crucial role in structural bioinformatics by simulating the binding process between ligands and their receptors at an atomic level. researchgate.net For this compound, molecular modeling has been applied to understand its role in the biosynthetic pathways of monoterpenoid indole (B1671886) alkaloids (MIAs). patsnap.comnih.gov

Researchers have used homology modeling and substrate docking to reveal the active site architecture of enzymes that interact with this compound. patsnap.comnih.govresearchgate.net A key finding was the identification of this compound/pericyclivine 10-hydroxylase (VmV10H), a cytochrome P450 enzyme from Vinca minor. patsnap.comnih.gov Docking experiments with a model of this enzyme suggest a conserved mechanism for the C10 hydroxylation of this compound and other structurally diverse MIAs. patsnap.comresearchgate.net These computational studies provide powerful insights into how the substrate fits within the enzyme's active site, helping to explain the enzyme's function and substrate versatility. researchgate.net

Microphysiological Systems (MPS) and Organ-on-a-Chip Technologies for Mechanistic Elucidation

Microphysiological systems (MPS), also known as organ-on-a-chip technologies, are advanced in vitro models that mimic the physiology of human organs using engineered tissues and microfluidics. cuni.cznih.govnih.gov These systems offer greater physiological relevance than traditional 2D cell cultures and can provide mechanistic insights into a compound's effect on specific organs. news-medical.netnih.gov

Despite the significant advancements in MPS technology for drug development and safety testing, a review of the current scientific literature indicates that specific studies utilizing microphysiological systems or organ-on-a-chip platforms for the mechanistic elucidation of this compound have not been published.

Advanced In Vitro Models for Investigating Specific Biological Pathways

To investigate complex biological pathways, researchers often turn to advanced in vitro models, such as heterologous expression systems. These models allow for the production and characterization of specific enzymes outside of their native organism.

A significant breakthrough in understanding the biological pathway of this compound came from the characterization of two promiscuous cytochrome P450 monooxygenases (CYPs) from Vinca minor expressed in a yeast (Saccharomyces cerevisiae) system. patsnap.comnih.govresearchgate.net One of these enzymes, this compound/pericyclivine 10-hydroxylase (VmV10H), was shown to catalyze the C10-hydroxylation of this compound. patsnap.comnih.govresearchgate.net This reaction is a critical diversification step in the biosynthesis of monoterpenoid indole alkaloids (MIAs). patsnap.comnih.gov The use of this yeast expression model was essential to confirm the enzyme's function and its high degree of substrate versatility, as it also acts on other structurally diverse MIAs. patsnap.comnih.govresearchgate.net

| Enzyme | Enzyme Type | Source Organism | Reaction Catalyzed | Substrates Including this compound | Reference |

|---|---|---|---|---|---|

| VmV10H | Cytochrome P450 Monooxygenase | Vinca minor | C10-Hydroxylation | This compound, Pericyclivine, Apparicine, Akuammidine | patsnap.comnih.govresearchgate.net |

Future Directions and Emerging Research Avenues for Vincaminoreine

Unresolved Questions in Biosynthetic Pathways and Enzyme Discovery

The biosynthesis of Vincaminoreine is part of the complex and highly branched MIA pathway. While the general framework of MIA biosynthesis has been largely elucidated in model plants like Catharanthus roseus, the specific enzymatic steps leading to the diverse array of alkaloids in Vinca minor, including this compound, remain partially unknown. nih.gov The transformation of key intermediates into the vast diversity of naturally occurring alkaloids is an area ripe for discovery. nih.govresearchgate.net

A significant challenge lies in identifying the complete set of enzymes responsible for the specific chemical decorations of the alkaloid scaffold that result in this compound. This includes the enzymes that establish the stereochemistry at its various chiral centers. The biosynthetic relationship between the aspidosperma and eburnamine (B1221595) classes of alkaloids, to which this compound is related, is another area of active investigation where not all enzymatic links have been definitively established. researchgate.net

Recent research has begun to fill these knowledge gaps. For instance, two promiscuous cytochrome P450 monooxygenases (CYPs) from V. minor have been identified and characterized: this compound/pericyclivine 10-hydroxylase (VmV10H) and pseudoakuammigine 10-hydroxylase (VmPs10H). nih.govresearchgate.netpatsnap.com VmV10H is capable of hydroxylating a range of MIAs, including this compound itself. nih.govresearchgate.netpatsnap.com The discovery of such enzymes expands the known enzymatic toolkit for MIA biosynthesis and provides a foundation for further exploration. nih.govresearchgate.net

Key unresolved questions that will drive future research include:

What are the specific enzymes that catalyze the formation of the this compound skeleton from its proposed precursors like tabersonine (B1681870) or vincadifformine (B1218849)? researchgate.net

How is the stereochemistry of this compound and its epimer, vincaminorine, controlled at the enzymatic level? researchgate.net

What is the full sequence of enzymatic reactions that connect the central MIA pathway to the biosynthesis of this compound?

Development of Novel and Efficient Synthetic Methodologies

The total synthesis of this compound and related alkaloids has been a long-standing challenge for synthetic chemists. unimi.itbac-lac.gc.cascispace.comacs.orgnih.gov While the racemic mixture of this compound has been synthesized, the development of highly efficient and stereoselective methods remains a key objective. bac-lac.gc.cascispace.comacs.orgnih.gov The stereocontrolled construction of the adjacent chiral centers at C20 and C21 is a formidable challenge in the synthesis of the broader eburnamine-vincamine family. nih.gov

Recent advances have focused on the application of modern catalytic asymmetric methods to achieve enantioselectivity. rhhz.netresearchgate.net These strategies aim to move away from classical resolution or the use of chiral auxiliaries towards more elegant and atom-economical catalytic approaches. rhhz.net

Some of the promising novel synthetic methodologies being explored include:

Palladium-catalyzed enantioselective decarboxylative allylation: This method has been successfully used to create the C20 quaternary stereocenter found in related vincamine (B1683053) alkaloids with high enantiomeric excess. rhhz.netresearchgate.net

Iridium-catalyzed asymmetric hydrogenation: This has been employed in a cascade reaction to construct the C/D ring system and set the critical cis-C20/C21 relative stereochemistry in one pot. nih.govresearchgate.net

Divergent synthesis from a common intermediate: This powerful strategy allows for the synthesis of multiple Aspidosperma alkaloids from a single, advanced intermediate, which could be adapted for the efficient production of this compound and its analogs. acs.org

Advanced Computational Approaches for Rational Molecular Design

Computational chemistry is emerging as an indispensable tool for accelerating research into complex natural products like this compound. Molecular modeling and simulation techniques offer insights that are often difficult to obtain through experimental methods alone. These approaches are being applied to both the elucidation of biological mechanisms and the rational design of new molecules with improved properties.

In the context of this compound, computational studies have been used to:

Investigate interactions with biological targets: Molecular docking studies have explored the binding of Vinca alkaloids to macromolecules such as DNA and tubulin. nih.govresearchgate.netscispace.comnih.govresearchgate.net These studies help to elucidate the potential mechanisms of action and to identify the key structural features responsible for binding affinity and specificity. nih.govresearchgate.netscispace.com

Understand enzyme function: Homology modeling and substrate docking have been instrumental in characterizing the active sites of newly discovered biosynthetic enzymes like VmV10H. nih.govresearchgate.netpatsnap.com By modeling the enzyme-substrate complex, researchers can predict substrate specificity and understand the structural basis for catalysis, which is crucial for future protein engineering and metabolic engineering efforts. nih.govresearchgate.net

The future of computational approaches in this compound research will involve more sophisticated and integrated methods. This includes the use of quantum mechanics/molecular mechanics (QM/MM) to model enzymatic reactions with high accuracy and molecular dynamics simulations to study the conformational dynamics of this compound and its biological targets. These advanced computational tools will be pivotal in the rational design of novel this compound derivatives with enhanced biological activity and in guiding synthetic efforts towards the most promising candidates.

Integration of Omics Data for Systems-Level Understanding of Alkaloid Metabolism

Understanding the biosynthesis of this compound requires a holistic view of the plant's metabolism. The production of MIAs is tightly regulated and involves multiple cellular compartments and tissues. nih.gov Systems biology, which integrates various "omics" data (genomics, transcriptomics, proteomics, and metabolomics), provides a powerful framework for unraveling this complexity. nih.gov

The application of omics technologies to Vinca minor and related species is beginning to yield significant insights. For example, transcriptome analysis and gene co-expression studies have been used to identify candidate genes involved in MIA biosynthesis in V. minor. nih.gov By correlating gene expression patterns with the accumulation of specific alkaloids, researchers can pinpoint enzymes and regulatory factors that play a role in the synthesis of compounds like this compound. The development of metabolic pathway databases, such as CathaCyc for Catharanthus roseus, demonstrates the power of this integrated approach. oup.com A similar resource for Vinca minor would be invaluable for the study of this compound metabolism.

Future research in this area will focus on:

Generating comprehensive multi-omics datasets for Vinca minor under different developmental and environmental conditions.

Developing sophisticated bioinformatics pipelines to integrate these datasets and construct predictive models of the MIA metabolic network.

Using these models to identify metabolic bottlenecks and to design metabolic engineering strategies for enhancing the production of this compound or for producing novel derivatives in heterologous systems like yeast. nih.gov

This systems-level understanding will not only advance our fundamental knowledge of plant biochemistry but also provide a roadmap for the sustainable biotechnological production of valuable alkaloids.

Exploration of Undiscovered Mechanistic Roles via High-Throughput Screening

While some biological activities of Vinca alkaloids are well-documented, the full therapeutic potential of the vast chemical space they occupy remains largely unexplored. High-throughput screening (HTS) is a critical technology for systematically evaluating large libraries of compounds for novel biological activities. semanticscholar.org The development of divergent synthetic strategies and the potential for combinatorial biosynthesis will enable the creation of extensive libraries of this compound analogs, providing a rich source of chemical diversity for HTS campaigns.

Modern screening techniques are essential for efficiently processing these libraries. Advanced analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have been developed for the rapid and sensitive profiling of indole (B1671886) alkaloids in complex mixtures. mdpi.comnih.gov Furthermore, simple and rapid screening methods like thin-layer chromatography (TLC) have proven effective in identifying mutants with altered MIA biosynthetic profiles, which can lead to the discovery of new compounds and enzymes. nih.gov

Future directions in this field will involve:

The generation of diverse libraries of this compound derivatives through synthetic and biosynthetic approaches.

The application of a wide range of HTS assays to screen these libraries against various biological targets, including those relevant to neurodegenerative diseases, cancer, and infectious diseases.

The use of phenotype-based screening of these libraries to identify compounds with novel and unexpected therapeutic effects. semanticscholar.org

Through the systematic exploration of the chemical space around this compound, HTS holds the promise of uncovering new mechanistic roles and unlocking the full therapeutic potential of this fascinating class of natural products.

Q & A

Q. What are the standard analytical protocols for quantifying Vincaminoreine in plant extracts, and how are they validated?

To quantify this compound, researchers typically employ High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS). Validation follows the International Council for Harmonisation (ICH) guidelines, including parameters like linearity (R² ≥ 0.995), precision (RSD < 5%), and recovery rates (85–115%). Calibration curves using certified reference standards are essential, and matrix effects from plant metabolites must be controlled via spiked recovery experiments .

Q. Which in vitro models are validated for preliminary screening of this compound’s neuroprotective effects?

Common models include:

- PC12 cells (rat pheochromocytoma) for oxidative stress assays (e.g., H₂O₂-induced apoptosis).

- SH-SY5Y cells (human neuroblastoma) for acetylcholinesterase inhibition studies.

Dosage ranges (1–100 µM) and exposure times (24–72 hours) should be optimized using cytotoxicity assays (e.g., MTT or LDH release). Positive controls (e.g., donepezil) and solvent controls (DMSO ≤ 0.1%) are mandatory .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioavailability studies be systematically resolved?

Key steps include:

- Meta-analysis of pharmacokinetic parameters (e.g., Cmax, AUC) across species (rats, humans) to identify interspecies variability .

- Sensitivity analysis to assess confounding variables (e.g., administration route, formulation vehicles).

- In silico modeling (e.g., PBPK models) to predict absorption barriers linked to this compound’s logP (~3.2) and solubility limitations .

Contradictions often arise from differences in dissolution media (simulated gastric vs. intestinal fluids) or analytical sampling intervals .

Q. What experimental designs optimize this compound’s extraction yield while minimizing degradation?

A Box-Behnken Design is recommended to test factors like:

- Solvent polarity (ethanol:water ratios).

- Temperature (40–60°C to avoid thermal degradation).

- Extraction time (1–4 hours).

Response Surface Methodology (RSM) can model interactions, with yield quantified via HPLC and degradation monitored through LC-MS/MS (e.g., detecting apovincamine byproducts) .

Q. How should researchers address variability in this compound’s reported binding affinities to α-adrenergic receptors?

- Standardize assay conditions : Use consistent receptor isoforms (e.g., α₂A vs. α₂C) and radioligands (³H-Rauwolscine).

- Control membrane preparation : Avoid freeze-thaw cycles that denature receptors.

- Statistical reconciliation : Apply Bland-Altman plots to compare inter-lab variability .

Methodological Challenges and Solutions

Q. What strategies enhance the reproducibility of this compound’s in vivo neurotoxicity profiles?

- Strain-specific protocols : Use transgenic rodents (e.g., APP/PS1 mice for Alzheimer’s models) with age-matched controls.

- Behavioral test standardization : Rotarod latency and Morris water maze protocols must align with ARRIVE guidelines.

- Blinded histopathological analysis : Mitigate bias in assessing hippocampal neurodegeneration .

Q. How can researchers validate novel this compound derivatives for enhanced blood-brain barrier (BBB) penetration?

- Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) : Compare permeability (Pe) to reference compounds (e.g., caffeine).

- MDCK-MDR1 monolayers : Measure efflux ratios to assess P-glycoprotein interaction.

- In vivo corroboration : Use microdialysis in rodent brains to quantify unbound fractions .

Data Reporting and Ethical Compliance

Q. What are the minimum data reporting standards for this compound-related preclinical studies?

Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.